Cas no 667437-25-4 (5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-((3-fluorobenzyl)oxy)benzaldehyde
- 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
- AC1MYPPO
- ALBB-001253
- BBL014005
- CTK5C5158
- MolPort-000-889-731
- SBB030159
- 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde
- VS-04103
- AKOS000294798
- 667437-25-4
- MFCD03422430
- DTXSID40397481
- CS-0314631
-
- MDL: MFCD03422430
- Inchi: 1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
- InChI Key: IRZBCKWHYJXVGO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=O)C=1)OCC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 264.0354
- Monoisotopic Mass: 264.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.6
Experimental Properties
- Density: 1.31
- Boiling Point: 382.5°C at 760 mmHg
- Flash Point: 158.4°C
- Refractive Index: 1.599
- PSA: 26.3
- LogP: 3.87060
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C386975-100mg |
5-Chloro-2-[(3-Fluorobenzyl)Oxy]Benzaldehyde |
667437-25-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386975-500mg |
5-Chloro-2-[(3-Fluorobenzyl)Oxy]Benzaldehyde |
667437-25-4 | 500mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C386975-1g |
5-Chloro-2-[(3-Fluorobenzyl)Oxy]Benzaldehyde |
667437-25-4 | 1g |
$ 320.00 | 2022-06-06 | ||
| abcr | AB214600-1 g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde; 95% |
667437-25-4 | 1g |
€217.60 | 2023-05-06 | ||
| abcr | AB214600-5 g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde; 95% |
667437-25-4 | 5g |
€723.20 | 2023-05-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0727-1G |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde |
667437-25-4 | 95% | 1g |
¥ 627.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0727-5G |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde |
667437-25-4 | 95% | 5g |
¥ 1,881.00 | 2023-04-05 | |
| eNovation Chemicals LLC | Y1255694-1g |
5-CHLORO-2-[(3-FLUOROBENZYL)OXY]BENZALDEHYDE |
667437-25-4 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1255694-5g |
5-CHLORO-2-[(3-FLUOROBENZYL)OXY]BENZALDEHYDE |
667437-25-4 | 95% | 5g |
$650 | 2024-06-06 | |
| abcr | AB214600-1g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, 95%; . |
667437-25-4 | 95% | 1g |
€230.10 | 2025-04-17 |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde Suppliers
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde
Research Briefing on 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde (CAS: 667437-25-4) in Chemical Biology and Pharmaceutical Applications
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde (CAS: 667437-25-4) is a synthetic aromatic aldehyde derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its chloro- and fluoro-substituted benzaldehyde structure, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde to develop a series of potent and selective BTK inhibitors with improved pharmacokinetic properties. The electron-withdrawing effects of the chloro and fluoro substituents were found to enhance binding affinity to the BTK active site while maintaining metabolic stability.
In antimicrobial research, a 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the compound's utility in creating novel benzimidazole derivatives with broad-spectrum activity against drug-resistant bacterial strains. The unique substitution pattern of 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde contributed to enhanced membrane permeability and target engagement, addressing critical challenges in antibiotic development.
Recent synthetic methodology developments have also focused on 667437-25-4. A 2023 Organic Process Research & Development article described an optimized large-scale synthesis route using continuous flow chemistry, achieving 85% yield with excellent purity (>99%). This advancement addresses previous scalability challenges and supports potential commercial applications of this intermediate.
Structural-activity relationship (SAR) studies involving this compound have revealed interesting insights. The 3-fluorobenzyloxy moiety appears to confer optimal spatial orientation for target binding in various enzyme systems, while the aldehyde group serves as a convenient handle for further derivatization. These features make 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde particularly valuable in fragment-based drug discovery approaches.
Ongoing research, as presented at the 2024 American Chemical Society National Meeting, explores the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary results suggest that derivatives of 667437-25-4 can effectively engage E3 ligases while maintaining selectivity profiles, opening new avenues in cancer therapeutics.
From a safety and toxicology perspective, recent in vitro ADME studies indicate favorable metabolic stability for this scaffold, with moderate hepatic clearance and minimal CYP450 inhibition. These properties, combined with its synthetic versatility, position 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde as a promising building block for future pharmaceutical development.
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